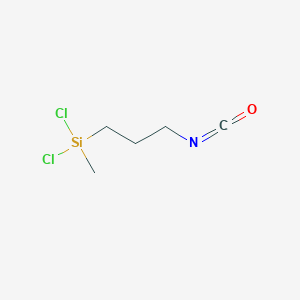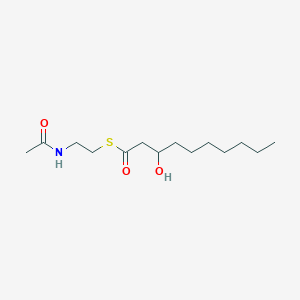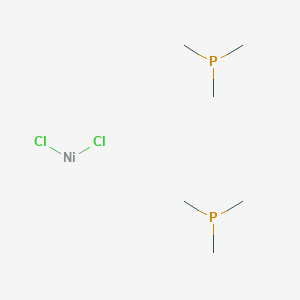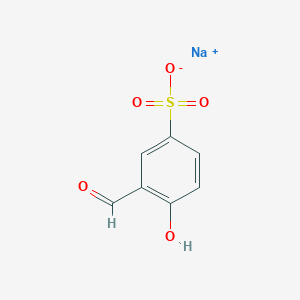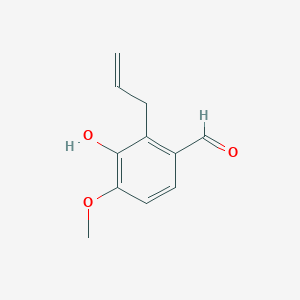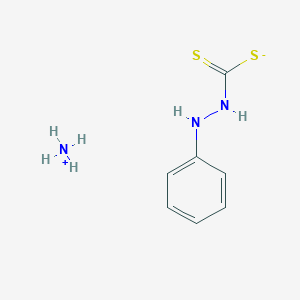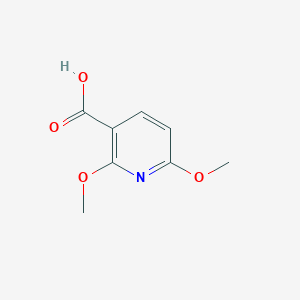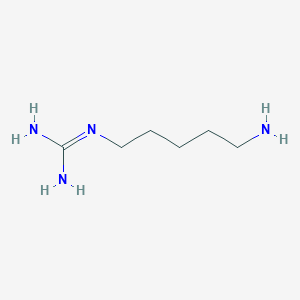
1-(5-Aminopentyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopentyl)guanidine, also known as APG, is a guanidine derivative that has shown potential as a therapeutic agent in various scientific studies. APG has been studied for its potential use in treating various diseases, including diabetes, hypertension, and neurological disorders.
Aplicaciones Científicas De Investigación
Stability and Degradation Studies
- "1-(5-Aminopentanoyl)guanidine" shows significant instability under alkaline conditions, decomposing rapidly to form piperidin-2-one. This highlights its potential use in studying the stability of acylguanidines in different chemical environments (Brennauer et al., 2007).
Synthesis and Characterization
- The synthesis of guanidine compounds, including 1-(5-Aminopentyl)guanidine, is an area of significant interest due to their diverse biological activities. Methods such as amine reaction with activated guanidine precursors and subsequent deprotection to yield free guanidines are key techniques in this field (Shaw et al., 2015).
Biological Applications
- Guanidine compounds, including derivatives of this compound, have been studied for their biological activities. They are notable for their potential use in drug discovery, particularly for treatments acting on the central nervous system, as anti-inflammatory agents, and in chemotherapy (Sa̧czewski & Balewski, 2013).
Mechanistic Insights in Chemical Reactions
- Studies on guanidine compounds including this compound derivatives, provide valuable mechanistic insights into reactions like aminolysis of carbonates, highlighting their role as catalysts and reagents in organic synthesis (Alves et al., 2017).
Propiedades
| 18431-52-2 | |
Fórmula molecular |
C6H16N4 |
Peso molecular |
144.22 g/mol |
Nombre IUPAC |
2-(5-aminopentyl)guanidine |
InChI |
InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10) |
Clave InChI |
XJHFHPPZQVRVHD-UHFFFAOYSA-N |
SMILES |
C(CCN)CCN=C(N)N |
SMILES canónico |
C(CCN)CCN=C(N)N |
| 18431-52-2 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


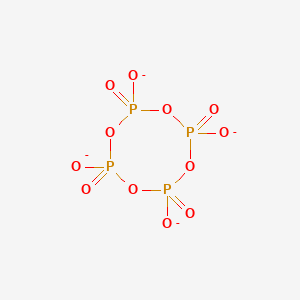
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
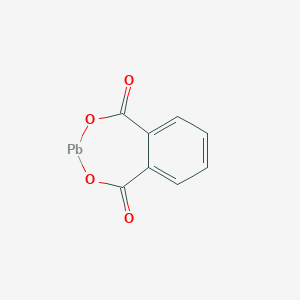
![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)

